molecular formula C11H12N2O2S B13243245 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid

Cat. No.: B13243245
M. Wt: 236.29 g/mol
InChI Key: HNDJQDVWTDMPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is a chemical building block based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . While the specific properties of this 6-isopropyl derivative are under investigation, research on closely related analogues reveals promising biological activities. The thieno[2,3-d]pyrimidine core is a key pharmacophore in compounds that have demonstrated potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) as well as vancomycin-resistant enterococci (VRE), with MIC values in the 2–16 mg/L range . Furthermore, 6-substituted thieno[2,3-d]pyrimidines have been explored as multitargeted antitumor agents with selective uptake via folate receptors (FRs) over the reduced folate carrier (RFC) . These compounds can inhibit key enzymes in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are critical for de novo purine biosynthesis . This mechanism, distinct from classical antifolates, positions thieno[2,3-d]pyrimidine-based molecules as a valuable structural platform for developing FR-targeted, multitargeted anticancer agents with potential for reduced host toxicity . Researchers can utilize this compound as a versatile synthetic intermediate for constructing more complex molecules aimed at these and other biological targets. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C11H12N2O2S/c1-6(2)9-3-7-8(4-10(14)15)12-5-13-11(7)16-9/h3,5-6H,4H2,1-2H3,(H,14,15)

InChI Key

HNDJQDVWTDMPQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modification to introduce specific functional groups. For 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid , the synthesis may involve the following general steps:

Analysis and Characterization

After synthesis, the compound is typically characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation by analyzing proton and carbon signals.
Mass Spectrometry (MS) Molecular weight determination and confirmation of the molecular formula.
Infrared (IR) Spectroscopy Identification of functional groups based on absorption bands.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of potential impurities.

Recent Research Discoveries

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as multitargeted agents, particularly in cancer therapy. The ability to modify these compounds to target specific biological pathways makes them promising candidates for drug development.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydroxide. The reaction conditions typically involve heating, refluxing, or using a desiccant to remove moisture .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, some thienopyrimidines act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Substituents (Position) Functional Groups Molecular Formula Key Biological Activity Source Reference
Target compound Propan-2-yl (6), acetic acid (4) Carboxylic acid, thienopyrimidine C₁₃H₁₄N₂O₂S Kinase inhibition (hypothesized) N/A
2-Pyridinecarboxaldehyde derivative tert-Butyl (6), hydrazone (4) Hydrazone, pyridine C₁₇H₁₈N₆S CDK4 inhibition (IC₅₀: 0.12 μM)
MCL-1/BCL-2 inhibitor 3-Chloro-4-hydroxy-2-methyl (aryl) Propanoic acid, methoxybenzene C₂₃H₂₀ClNO₅S Apoptosis regulation
2-[5-(4-Fluorophenyl)-4-oxo derivative 4-Fluorophenyl (5), oxo (4) Acetic acid, ketone C₁₄H₁₁FNO₃S Not specified (catalog compound)
Ethyl ester derivative 5,6-Dimethyl, ethyl ester (2) Ethyl ester, dihydrothienopyrimidine C₁₃H₁₆N₂O₃S Synthetic intermediate

Physicochemical and ADMET Properties

Table 2: Key Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) CAS Number
Target compound 274.33 2.1 0.8 (aqueous) Not available
2-[6-(3-Fluoro-4-methoxyphenyl) analog 202.61 1.8 1.2 (DMSO) 1805640-79-2
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)] 314.40 3.0 0.3 (aqueous) Not available
  • logP and Solubility: The target compound’s acetic acid group reduces logP (2.1 vs.
  • Metabolic Stability : Ethyl ester derivatives (e.g., ) are prone to hydrolysis in vivo, whereas the acetic acid moiety in the target compound may enhance metabolic stability via resistance to esterases.

Biological Activity

The compound 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is a member of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
CAS Number Not available
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer activity. For example, studies have shown that related compounds inhibit the growth of cancer cells expressing folate receptors (FRs), which are often overexpressed in tumors. The mechanism involves selective targeting of these receptors to deliver cytotoxic agents directly to cancer cells, thereby minimizing effects on normal tissues .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in nucleotide synthesis. Specifically, it has shown effectiveness against glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in the de novo purine biosynthesis pathway. Inhibition of GARFTase can lead to reduced proliferation of cancer cells .

The proposed mechanism of action for this compound involves:

  • Binding to Folate Receptors: The compound binds selectively to FRs on tumor cells.
  • Inhibition of Nucleotide Synthesis: By inhibiting GARFTase, it disrupts nucleotide synthesis essential for DNA replication and cell division.
  • Induction of Apoptosis: The resultant decrease in nucleotide availability triggers apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Study on Selective Tumor Targeting: A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited selective uptake in FR-expressing human tumor cells (IC50 < 1 nM), highlighting their potential as targeted anticancer agents .
  • In Vivo Efficacy: In animal models bearing SKOV3 tumors, certain derivatives showed significant tumor regression with manageable toxicity profiles. This suggests a promising therapeutic window for further development .

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